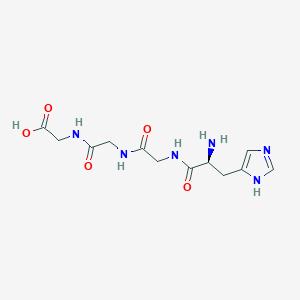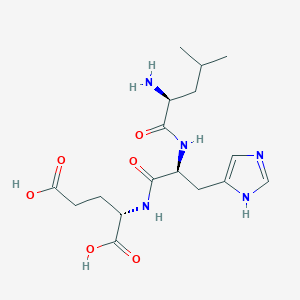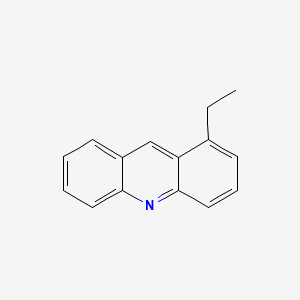
Ethylacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylacridine is a derivative of acridine, a nitrogen-containing heterocyclic compound Acridine and its derivatives are known for their broad range of pharmaceutical properties and industrial applications
Preparation Methods
The synthesis of 1-ethylacridine typically involves the alkylation of acridine. One common method is the reaction of acridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethylacridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acridinic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of 1-ethylacridine can yield 9,10-dihydroacridine derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation, to form various substituted acridines.
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a catalyst for reduction, and nitric acid or halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biology: Acridine derivatives, including 1-ethylacridine, are known for their ability to intercalate into DNA, making them useful in studying DNA interactions and as potential anticancer agents.
Medicine: Due to its DNA-intercalating properties, 1-ethylacridine has been investigated for its potential use in cancer therapy. It has shown promise in inhibiting the growth of certain cancer cell lines.
Industry: Acridine derivatives are used in the production of dyes and pigments. 1-Ethylacridine, with its unique chemical properties, can be used in the synthesis of fluorescent dyes and other industrial chemicals.
Mechanism of Action
The primary mechanism by which 1-ethylacridine exerts its effects is through DNA intercalation. This involves the insertion of the acridine molecule between the base pairs of the DNA double helix, disrupting the normal function of the DNA. This can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA and related enzymes, such as topoisomerases, which are essential for DNA replication and repair.
Comparison with Similar Compounds
1-Ethylacridine can be compared with other acridine derivatives such as:
Acridine Orange: A well-known fluorescent dye used in cell biology.
Proflavine: An acridine derivative with antiseptic properties.
Quinacrine: Used as an antimalarial drug and for treating giardiasis.
What sets 1-ethylacridine apart is its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a unique compound with distinct properties compared to other acridine derivatives.
Properties
CAS No. |
64828-44-0 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-ethylacridine |
InChI |
InChI=1S/C15H13N/c1-2-11-7-5-9-15-13(11)10-12-6-3-4-8-14(12)16-15/h3-10H,2H2,1H3 |
InChI Key |
DAYRZZGPASHLDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC2=NC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


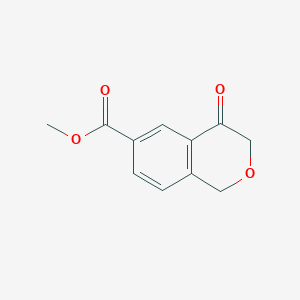

![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
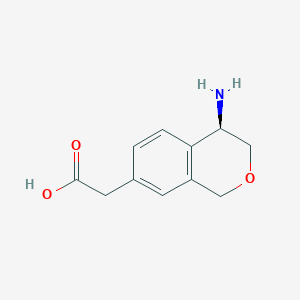
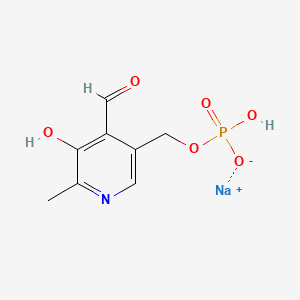
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
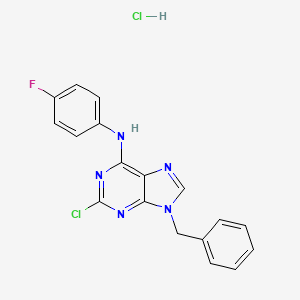
![Methyl 4-chloro-5,7-dihydrofuro[3,4-d]pyrimidine-2-carboxylate](/img/structure/B12930528.png)
![tert-Butyl (3-oxo-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12930530.png)
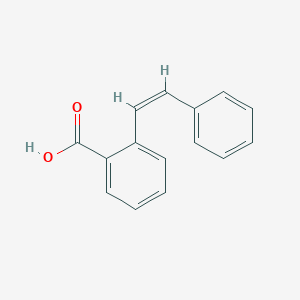
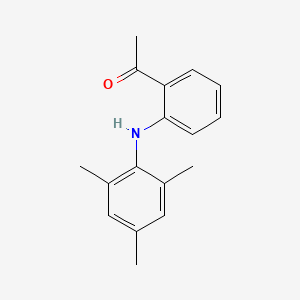
![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)
